4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside
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Overview
Description
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is a synthetic compound that consists of a nitrophenyl group attached to a disaccharide composed of two glucose molecules. This compound is often used in biochemical research due to its unique properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is α-glucosidase , an enzyme that breaks down complex carbohydrates .
Mode of Action
This compound acts as a chromogenic substrate for α-glucosidase . This means that the compound is colorless until it interacts with α-glucosidase, which cleaves it to produce a colored product .
Biochemical Pathways
The interaction of this compound with α-glucosidase is part of the broader carbohydrate metabolism pathway. When α-glucosidase cleaves the compound, it produces 4-nitrophenol , which can be quantified by colorimetric detection .
Pharmacokinetics
The compound is soluble in dmso, methanol, and water , which suggests it could have good bioavailability.
Result of Action
The cleavage of this compound by α-glucosidase results in the production of 4-nitrophenol . This reaction can be used to measure the activity of α-glucosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can catalyze the transfer of a glycosyl group from a donor molecule to 4-nitrophenol, forming the desired glycoside. This method is advantageous due to its high specificity and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed by acids or enzymes such as glycosidases, resulting in the release of 4-nitrophenol and glucose.
Oxidation: The nitrophenyl group can be oxidized to form nitroquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases) at moderate temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Hydrolysis: 4-Nitrophenol and glucose.
Oxidation: Nitroquinone derivatives.
Reduction: 4-Aminophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside.
Scientific Research Applications
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside has several applications in scientific research:
Biochemistry: Used as a substrate to study the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to release active compounds upon enzymatic hydrolysis.
Chemistry: Employed in the synthesis of more complex glycosides and as a model compound for studying glycosylation reactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Similar structure but with a β-glycosidic bond instead of an α-glycosidic bond.
4-Nitrophenyl α-D-mannopyranoside: Contains a mannose sugar instead of glucose.
4-Nitrophenyl β-D-galactopyranoside: Contains a galactose sugar instead of glucose.
Uniqueness
4-Nitrophenyl 2-O-alpha-D-Glucopyranosyl-alpha-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of two glucose units. This structure allows it to be used in a variety of biochemical assays and research applications, particularly in the study of glycosidases and carbohydrate metabolism.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWCYKZKLZNQQX-TXSAWVTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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